molecular formula C19H21NO4 B4291464 methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate

Cat. No. B4291464
M. Wt: 327.4 g/mol
InChI Key: OJFGADPGBIZSJH-UHFFFAOYSA-N
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Description

Methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique structure and potential for use in various fields of study. In

Mechanism of Action

The mechanism of action of methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is not fully understood. However, it is believed to act as a modulator of certain receptors in the brain, including the sigma-1 receptor and the dopamine D2 receptor. This modulation may result in changes in neurotransmitter release and neuronal activity, which could potentially lead to therapeutic effects in certain neurological disorders.
Biochemical and Physiological Effects
Methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate has been found to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the function of these receptors. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders, including Parkinson's disease and schizophrenia. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of future research is the development of new synthetic methods for producing this compound, which could potentially improve its solubility and other properties. Additionally, the mechanism of action of methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate is not fully understood, and further studies are needed to elucidate the molecular pathways involved in its effects on the brain.

Scientific Research Applications

Methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate has been studied for its potential applications in various fields of scientific research, including neuroscience and pharmacology. This compound has been found to have a high affinity for certain receptors in the brain, including the sigma-1 receptor and the dopamine D2 receptor. As a result, it has been investigated for its potential use as a therapeutic agent for various neurological disorders, including Parkinson's disease and schizophrenia.

properties

IUPAC Name

methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-22-16-10-14-8-9-20-18(15(14)11-17(16)23-2)12-4-6-13(7-5-12)19(21)24-3/h4-7,10-11,18,20H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFGADPGBIZSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)benzoate
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